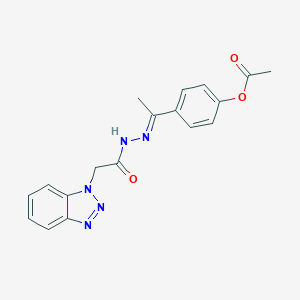![molecular formula C34H29N3O5 B380366 2-[4-[4-[(1,3-Dioxobenzo[de]isoquinolin-2-yl)methyl]piperidin-1-yl]-4-oxobutyl]benzo[de]isoquinoline-1,3-dione CAS No. 326907-51-1](/img/structure/B380366.png)
2-[4-[4-[(1,3-Dioxobenzo[de]isoquinolin-2-yl)methyl]piperidin-1-yl]-4-oxobutyl]benzo[de]isoquinoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[4-[(1,3-Dioxobenzo[de]isoquinolin-2-yl)methyl]piperidin-1-yl]-4-oxobutyl]benzo[de]isoquinoline-1,3-dione is a useful research compound. Its molecular formula is C34H29N3O5 and its molecular weight is 559.6g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-[4-[(1,3-Dioxobenzo[de]isoquinolin-2-yl)methyl]piperidin-1-yl]-4-oxobutyl]benzo[de]isoquinoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-[4-[(1,3-Dioxobenzo[de]isoquinolin-2-yl)methyl]piperidin-1-yl]-4-oxobutyl]benzo[de]isoquinoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Luminescent Properties and Photo-induced Electron Transfer
Studies on naphthalimide derivatives with piperazine substituents have shown significant potential in the field of luminescent materials and sensors. For instance, compounds similar to the one have been synthesized and demonstrated to have fluorescence properties that vary with pH, making them useful as pH probes. These materials also exhibit photo-induced electron transfer (PET) processes, which can be manipulated through chemical modifications. This characteristic is particularly valuable for developing fluorescent sensors and materials for electronic applications (Gan et al., 2003).
Catalytic Applications in Organic Synthesis
Research has also explored the catalytic use of related compounds in organic synthesis, such as in the platinum-catalyzed hydrative carbocyclizations of oxo-alkyne-nitrile functionalities. These processes enable the synthesis of nitrogen-containing heterocycles, showcasing the compound's role as a versatile catalyst in forming complex organic structures (Mukherjee & Liu, 2011).
Antimicrobial Activity
The structural motif of naphthalimide, especially when linked with piperidine or similar groups, has been investigated for antimicrobial properties. Certain derivatives have shown efficacy against Mycobacterium tuberculosis, suggesting potential for the development of new antimicrobial agents. The specificity of these compounds against particular pathogens highlights their importance in medicinal chemistry for targeting infectious diseases (Rani et al., 2019).
Photophysical Studies and Material Science
The incorporation of naphthalimide and isoquinoline units into a single molecule can significantly affect the photophysical properties, making these compounds suitable for investigation in material science. For example, benzoisoquinoline-1,3-dione-based compounds have been used to develop thermally activated delayed fluorescent (TADF) emitters. These materials are of interest for organic light-emitting diode (OLED) applications due to their high quantum efficiency and stability, paving the way for advanced optoelectronic devices (Yun & Lee, 2017).
Propiedades
IUPAC Name |
2-[4-[4-[(1,3-dioxobenzo[de]isoquinolin-2-yl)methyl]piperidin-1-yl]-4-oxobutyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29N3O5/c38-28(14-5-17-36-31(39)24-10-1-6-22-7-2-11-25(29(22)24)32(36)40)35-18-15-21(16-19-35)20-37-33(41)26-12-3-8-23-9-4-13-27(30(23)26)34(37)42/h1-4,6-13,21H,5,14-20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYONBGMWRKZKFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)CCCN5C(=O)C6=CC=CC7=C6C(=CC=C7)C5=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-7-{4-[(phenylmethyl)oxy]phenyl}-N-pyridin-2-yl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B380283.png)
![7-(2-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B380285.png)
![7-(4-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B380286.png)
![4-(5-Methyl-6-(phenylcarbamoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B380287.png)
![7-(4-bromophenyl)-5-methyl-N-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B380288.png)
![Ethyl 7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B380289.png)
![Ethyl 4-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B380290.png)
![Propan-2-yl 7-(4-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B380291.png)
![1,3-dimethyl-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B380293.png)
![5,5-dimethyl-2-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-1,3-cyclohexanedione](/img/structure/B380297.png)

![2-(1H-benzimidazol-1-yl)-N'-[3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B380303.png)
![2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B380304.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[1-(3-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B380306.png)